molecular formula C8H7Cl2N3 B2838683 6,8-Dichloro-2-ethylimidazo[1,2-b]pyridazine CAS No. 2253640-76-3

6,8-Dichloro-2-ethylimidazo[1,2-b]pyridazine

Cat. No.: B2838683
CAS No.: 2253640-76-3
M. Wt: 216.07
InChI Key: SGURDFGERXJEKP-UHFFFAOYSA-N
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Description

6,8-Dichloro-2-ethylimidazo[1,2-b]pyridazine is a heterocyclic compound with the molecular formula C8H7Cl2N3 It is characterized by the presence of two chlorine atoms and an ethyl group attached to an imidazo[1,2-b]pyridazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dichloro-2-ethylimidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dichloropyridazine with ethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the imidazo[1,2-b]pyridazine ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-2-ethylimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the chlorine atoms.

    Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or potassium thiolate in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products

    Substitution: Formation of 6,8-diamino-2-ethylimidazo[1,2-b]pyridazine or 6,8-dithio-2-ethylimidazo[1,2-b]pyridazine.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dechlorinated derivatives.

Scientific Research Applications

6,8-Dichloro-2-ethylimidazo[1,2-b]pyridazine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: It serves as a tool in studying enzyme interactions and cellular pathways due to its structural features.

    Industrial Applications: It is used in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 6,8-Dichloro-2-ethylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to DNA, thereby disrupting cellular processes. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    6,8-Dichloroimidazo[1,2-b]pyridazine: Lacks the ethyl group, which may affect its reactivity and applications.

    2-Ethylimidazo[1,2-b]pyridazine: Lacks the chlorine atoms, which may influence its chemical behavior and biological activity.

    6,8-Dichloroimidazo[1,2-a]pyridine: Different ring structure, leading to variations in properties and applications.

Uniqueness

6,8-Dichloro-2-ethylimidazo[1,2-b]pyridazine is unique due to the presence of both chlorine atoms and an ethyl group, which confer distinct chemical and biological properties. These features make it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

6,8-dichloro-2-ethylimidazo[1,2-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2N3/c1-2-5-4-13-8(11-5)6(9)3-7(10)12-13/h3-4H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGURDFGERXJEKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN2C(=N1)C(=CC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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